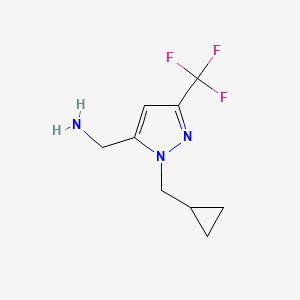

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)8-3-7(4-13)15(14-8)5-6-1-2-6/h3,6H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIMSUMWSZXPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. The cyclopropylmethyl group contributes to the compound’s stability and reactivity in biochemical environments. This compound interacts with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in cell proliferation, differentiation, and apoptosis. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, the compound’s effects on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The trifluoromethyl group enhances the compound’s binding affinity to target enzymes, leading to enzyme inhibition or activation. The cyclopropylmethyl group contributes to the compound’s stability and reactivity, allowing it to interact with various biomolecules in the cellular environment. These interactions result in changes in gene expression and cellular function, which are crucial for understanding the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects. At higher doses, the compound may cause toxicity, leading to adverse effects on organ function and overall health. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its role in modulating key metabolic pathways. The trifluoromethyl group plays a significant role in the compound’s metabolic activity, influencing its interactions with metabolic enzymes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions influence the compound’s accumulation and distribution within tissues, affecting its overall efficacy and potential therapeutic applications. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s interactions with biomolecules and its effects on cellular processes. Studies have shown that the compound can localize to the nucleus, mitochondria, and other organelles, influencing gene expression, cellular metabolism, and overall cell function.

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in medicinal chemistry, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula: C10H12F3N3

- Molecular Weight: 229.2 g/mol

- Key Functional Groups:

- Cyclopropylmethyl group

- Trifluoromethyl group

- Pyrazole ring

The unique combination of these groups contributes to the compound's lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating cellular uptake and interaction with intracellular targets.

- Enzyme Interaction: The pyrazole moiety can inhibit specific enzymes or receptors, potentially modulating their activity. This interaction is crucial in pathways related to inflammation and cancer .

- Radical Species Formation: The compound can generate radical intermediates, influencing cellular signaling pathways and gene expression, which may lead to oxidative stress and subsequent biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been studied for its effects on various cancer cell lines:

- Inhibition of Glycolysis: The compound has shown low nanomolar inhibition of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. This inhibition leads to reduced lactate production and impaired growth of cancer cells such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells .

| Cell Line | IC50 (nM) | Effect on Lactate Production |

|---|---|---|

| MiaPaCa2 | <10 | Inhibition |

| A673 | <10 | Inhibition |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study 1: Evaluation of Anticancer Activity

A study conducted on the effects of this compound on glioma cells demonstrated its ability to induce cell death through multiple mechanisms, including the activation of necroptosis and autophagy. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM .

Study 2: Inhibition of Lactate Dehydrogenase

In another investigation focusing on the inhibition of LDH, compounds similar to this compound were found to exhibit potent inhibitory effects, with implications for cancer metabolism modulation. The study highlighted the importance of drug-target residence time in achieving effective inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine | Thiophene derivative | Moderate anti-inflammatory |

| 2-methoxy-1-(1-(trifluoromethyl)cyclopropyl)ethan-1-amine | Methoxy derivative | Anticancer activity similar |

This comparative analysis shows that while there are compounds with similar structures, the unique combination of functional groups in this compound may confer distinct biological properties.

Scientific Research Applications

The compound (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrazole derivatives and found that the trifluoromethyl group enhances biological activity against certain cancer cell lines, making it a promising candidate for further development .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has shown that pyrazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases. A case study highlighted the potential of this compound in protecting neuronal cells from oxidative stress-induced damage .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives have also been documented. In a study focusing on inflammatory pathways, this compound demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .

Synthesis of Functional Materials

The unique structural features of this compound allow it to be utilized in synthesizing functional materials. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and sensor technology. A recent study demonstrated its effectiveness as a ligand in metal-organic frameworks (MOFs), which are used for gas storage and separation .

Table 2: Summary of Applications

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The CF₃ group’s electron-withdrawing nature increases the pyrazole ring’s electrophilicity, facilitating interactions with nucleophilic residues in target enzymes.

- Solubility vs. Lipophilicity : While pyridinyl substituents improve solubility, they may reduce blood-brain barrier penetration compared to alkyl/cyclopropyl groups.

- Synthetic Challenges : Introducing cyclopropylmethyl groups requires careful control of reaction conditions to avoid ring-opening side reactions .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

- Formation of the trifluoromethyl-substituted pyrazole core

- Introduction of the cyclopropylmethyl substituent at the N1 position

- Functionalization at the 5-position with the methanamine group

This approach leverages known pyrazole chemistry, including regioselective trifluoromethylation and amination reactions.

Preparation of the Trifluoromethyl-Substituted Pyrazole Core

A key step is the synthesis of 1H-pyrazoles functionalized with trifluoromethyl groups at the 3 or 5 positions. According to Enamine's practical synthetic method, regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles can be synthesized starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one via a one-step cyclization procedure. The regioisomers are then separated based on their boiling points under controlled pressure conditions.

This method allows efficient access to trifluoromethylated pyrazole intermediates, which can be further functionalized.

Functionalization to Methanamine at the 5-Position

The methanamine group on the pyrazole ring is introduced through reduction of a corresponding aldehyde or nitrile precursor or via direct amination strategies.

A representative example from the literature describes the reduction of an intermediate pyrazolyl aldehyde to the corresponding methanamine using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) at 50 °C under an inert atmosphere. The reaction mixture is then worked up with water and aqueous sodium hydroxide, filtered, and concentrated to yield the amine product in high yield (approximately 89%).

Purification and Characterization

Purification is typically achieved by flash chromatography using silica gel columns and appropriate solvent systems such as dichloromethane (DCM). The crude reaction mixture is diluted in DCM, loaded onto silica, and eluted to separate the desired product from impurities.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the structure.

- Mass spectrometry (MS) to verify molecular weight.

- Melting point and chromatographic behavior for purity assessment.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The regioselectivity in trifluoromethylation is critical; the method from Enamine allows control and separation of isomers, ensuring the correct substitution pattern for further functionalization.

- Alkylation conditions require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- The reduction step with LAH is highly efficient for converting aldehydes to primary amines on the pyrazole ring, providing high yields and purity.

- Flash chromatography remains the standard for purification, with DCM being a preferred solvent due to its ability to dissolve the pyrazole derivatives and facilitate separation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with cyclopropylmethyl-substituted pyrazole intermediates. Key steps include:

- Step 1 : Condensation of propenones with hydrazine derivatives in ethanol or THF under reflux conditions to form the pyrazole core .

- Step 2 : Functionalization of the pyrazole ring with trifluoromethyl groups using reagents like trifluoromethyl iodide or copper-mediated cross-coupling .

- Step 3 : Introduction of the methanamine group via reductive amination or nucleophilic substitution, often using NaCNBH3 in acetic acid .

- Key Optimization : Reaction yields (56–95%) depend on temperature control (40–45°C), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) .

- Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazine, EtOH, reflux | 85% | |

| 2 | CuI, CF3I, DMF | 72% | |

| 3 | NaCNBH3, AcOH, MeOH | 68% |

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm cyclopropylmethyl (δ 0.5–1.2 ppm for cyclopropane protons) and trifluoromethyl (δ 120–125 ppm in 13C NMR) groups .

- HRMS : Exact mass analysis (e.g., C10H12F3N3 requires [M+H]+ = 232.0956) to verify molecular integrity .

- TLC/HPLC : Monitor reaction progress and purity (>95% by reverse-phase HPLC) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for analogs of this compound?

- Methodological Answer :

- Issue : Pyrazole derivatives often show variable bioactivity (e.g., anti-inflammatory vs. antibacterial) due to substituent effects .

- Resolution :

Orthogonal Assays : Validate activity across multiple models (e.g., COX-2 inhibition for anti-inflammatory activity vs. MIC assays for antibacterial effects ).

Crystallography : Use SHELX-refined X-ray structures to correlate trifluoromethyl/cyclopropylmethyl orientations with target binding .

Statistical Analysis : Apply multivariate regression to isolate substituent contributions (e.g., electron-withdrawing CF3 groups enhance metabolic stability but reduce solubility) .

Q. How do structural modifications impact the compound's binding to biological targets?

- Methodological Answer :

- Case Study : Replacement of cyclopropylmethyl with methyl groups reduces steric hindrance, improving affinity for enzymes like CDK2 .

- Computational Modeling :

Docking Studies : Use AutoDock Vina to predict interactions with hydrophobic pockets (e.g., trifluoromethyl groups in c-MYC G-quadruplex stabilization) .

MD Simulations : Assess conformational stability of the pyrazole core under physiological conditions .

- Table 2 : SAR Trends for Pyrazole Derivatives

| Modification | Effect on Activity | Reference |

|---|---|---|

| CF3 → CH3 | ↓ Enzyme inhibition | |

| Cyclopropylmethyl → Benzyl | ↑ Lipophilicity, ↓ Solubility |

Q. What experimental designs mitigate challenges in crystallizing this compound?

- Methodological Answer :

- Problem : The trifluoromethyl group induces conformational flexibility, complicating crystal growth .

- Solutions :

Co-crystallization : Use stabilizing ligands (e.g., PEG 4000) to lock the pyrazole core in a rigid conformation .

Temperature Gradients : Optimize nucleation via slow cooling (0.1°C/min) in ethanol/water mixtures .

High-Throughput Screening : Test 96 crystallization conditions (e.g., Hampton Index Kit) to identify optimal salt/pH combinations .

Data-Driven Research Guidance

Q. How are computational tools applied to predict the compound's ADMET properties?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., 2.1 via ChemAxon) to predict membrane permeability .

- Metabolic Stability : Simulate CYP450 interactions using Schrödinger’s QikProp, noting susceptibility to oxidation at the cyclopropylmethyl group .

- Toxicity : Apply Derek Nexus to flag potential hepatotoxicity from amine metabolites .

Q. What methodologies validate the compound's stability under physiological conditions?

- Methodological Answer :

Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

Thermal Analysis : DSC/TGA to determine melting points (e.g., 145–150°C) and thermal decomposition thresholds .

Light Stability : UV irradiation (ICH Q1B) to assess photodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.